molecular formula C2HBr3O B085889 Tribromoacetaldehyde CAS No. 115-17-3

Tribromoacetaldehyde

Cat. No. B085889
CAS RN: 115-17-3
M. Wt: 280.74 g/mol
InChI Key: YTGSYRVSBPFKMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis routes for tribromoacetaldehyde itself are not directly detailed in the available literature, the methodologies involved in the synthesis of related compounds offer insight into potential synthetic strategies. For example, haloaldehyde polymers, including those derived from halogenated aldehydes similar to tribromoacetaldehyde, have been synthesized through the addition of equimolar amounts of lithium tert-butoxide or bornyl oxide followed by acetate end capping, demonstrating the versatility of aldehyde functionalization (Kratky et al., 1992).

Molecular Structure Analysis

The molecular structure of tribromoacetaldehyde is characterized by the presence of three bromine atoms attached to the carbon of the aldehyde group, significantly influencing its reactivity and physical properties. Although specific studies on tribromoacetaldehyde's molecular structure were not found, analogous compounds have been analyzed through various spectroscopic methods, including infrared, ultraviolet, and NMR spectroscopies, to determine their structural features and reactivity profiles (Francisco & Williams, 1992).

Chemical Reactions and Properties

Tribromoacetaldehyde is expected to participate in a range of chemical reactions characteristic of aldehydes, such as nucleophilic addition reactions, polymerization, and various organocatalytic processes. Its halogen substituents render it a valuable reagent in chemoselective synthesis and transformations, such as thioacetalisation and transthioacetalisation catalyzed by tetrabutylammonium tribromide, indicating the potential reactivity of tribromoacetaldehyde in similar contexts (Naik et al., 2004).

Physical Properties Analysis

The physical properties of tribromoacetaldehyde, such as melting and boiling points, solubility, and spectral properties, are influenced by its molecular structure. The high electronegativity and atomic mass of bromine atoms affect its density, boiling point, and interactions with solvents, although specific data on tribromoacetaldehyde were not identified in the search.

Chemical Properties Analysis

Tribromoacetaldehyde's chemical properties, including reactivity with nucleophiles, stability under various conditions, and participation in organocatalytic reactions, are central to its utility in synthetic chemistry. Its electrophilic character, derived from the aldehyde functionality, and the influence of bromine substituents on its reactivity profile underscore its role in selective chemical transformations. While direct studies on tribromoacetaldehyde's chemical properties were not found, analogous research on trifluoroacetaldehyde provides insights into potential reactivity patterns and applications (Funabiki et al., 2011).

Scientific Research Applications

  • Dimerization and Spectral Analysis : Tribromoacetaldehyde can form dimers, as demonstrated in a study where its dimerization in solutions was investigated using Raman spectroscopy and multivariate analysis. The study observed shifts in the stretching vibration bands of these dimers, confirming their formation (Szostak, 2011).

  • Analysis in Drinking Water : Tribromoacetaldehyde is one of several haloacetaldehydes identified in drinking water. It's important in understanding the stability and fate of these compounds in water treatment processes. Their presence and behavior under different conditions, like pH and temperature, are crucial for water quality assessment and management (Koudjonou & Lebel, 2006).

  • Vibrational Spectroscopy Studies : The molecular structure of tribromoacetaldehyde has been examined through Ab Initio theoretical calculations and vibrational spectroscopy, providing insights into its molecular characteristics and behavior (Suero, Márquez, & Martin-Delgado, 1990).

  • Comparative Toxicity in Drinking Water : Tribromoacetaldehyde's toxicity is significant among various haloacetaldehyde disinfection byproducts in drinking water. A study that compared the toxicity of these compounds found tribromoacetaldehyde to be highly cytotoxic, emphasizing the need for further research on its effects and regulation (Jeong et al., 2015).

  • Synthesis and Characterization in Polymer Chemistry : The synthesis and characterization of tribromoacetaldehyde unimers have been explored in polymer chemistry. This research is crucial for understanding the properties and applications of polymers containing tribromoacetaldehyde residues (Kratky et al., 1992).

  • Effect on Physical and Mechanical Behavior of Polymers : Tribromoacetaldehyde's impact on the behavior of polyurethanes and polyester resins was investigated, highlighting the influence of such residues on the physical and mechanical properties of polymers (Yurkin et al., 1975).

Safety And Hazards

Tribromoacetaldehyde is considered dangerous. It can cause severe skin burns and eye damage. It is fatal in contact with skin and toxic if swallowed . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

2,2,2-tribromoacetaldehyde
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InChI

InChI=1S/C2HBr3O/c3-2(4,5)1-6/h1H
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InChI Key

YTGSYRVSBPFKMQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(=O)C(Br)(Br)Br
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Molecular Formula

C2HBr3O
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DSSTOX Substance ID

DTXSID1021667
Record name Tribromoacetaldehyde
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Molecular Weight

280.74 g/mol
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Physical Description

Yellowish liquid; [Merck Index] Orange liquid; [MSDSonline]
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Boiling Point

ABOUT 174 °C WITH DECOMP
Record name TRIBROMOACETALDEHYDE
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Solubility

SOL IN WATER, ALCOHOL, ETHER, SOL IN ACETONE
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Density

2.66
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Vapor Pressure

1.52 [mmHg]
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Product Name

Tribromoacetaldehyde

Color/Form

YELLOWISH, OILY LIQUID

CAS RN

115-17-3
Record name Tribromoacetaldehyde
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Melting Point

CRYSTALS; ODOR OF CHLORAL; PUNGENT TASTE; MP: 53.5 °C; DIPOLE MOMENT IN BENZENE: 2.56 D; DELIQUESCENT /HYDRATE/
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tribromoacetaldehyde

Citations

For This Compound
345
Citations
R Szostak - Chemical Physics Letters, 2011 - Elsevier
The dimerisation of tribromoacetaldehyde in CCl 4 and C 6 D 12 solutions was investigated using Raman spectroscopy and different techniques of multivariate analysis. The ν(C–H) …
Number of citations: 2 www.sciencedirect.com
VE Shishkin, EV Mednikov, YV Popov… - Russian Journal of …, 2010 - Springer
… tion of the latter with tribromoacetaldehyde proceeds under mild … The reaction with tribromoacetaldehyde proceeds in the … imidates with tribromoacetaldehyde was carried out at the …
Number of citations: 1 link.springer.com
TN Sinyashina, VF Mironov, EN Ofitserov… - Bulletin of the Academy …, 1989 - Springer
… We have recentlty shown that tribromoacetaldehyde reacts with triphenyl phosphite by a halophilic mechanism to form triphenyl phosphate and tetraphenoxyphosphonium bromide [i]. …
Number of citations: 6 link.springer.com
GA Emerson, JL MORRISON - Journal of Pharmacology and Experimental …, 1942 - ASPET
Distribution of exogenous bromine in tissues of cats is described after treatment of these animals with tribromoethanol, tribromoacetaldehyde and tribromoacetic acid. Avertin is …
Number of citations: 1 jpet.aspetjournals.org
R Holze, R Holze - … : Subvolume B: Electrical Conductivities and Equilibria …, 2016 - Springer
Ionic conductivities of tribromoacetaldehyde … Ionic conductivities of tribromoacetaldehyde … Ionic conductivities of tribromoacetaldehyde …
Number of citations: 0 link.springer.com
A Pudovik, E Ofitserov, T Sinyashina, I Konovalova… - dspace.kpfu.ru
The reaction of 2-tert-butoxy-4,5-benzo-1,3,2-dioxaphospholane with tribromo-acetaldehyde proceeds by initial halophilic attack on the bromine atom, leading to a product with retention …
Number of citations: 0 dspace.kpfu.ru
Y Xie, DA Reckhow - Analyst, 1993 - pubs.rsc.org
… After logical assignment of fragments this mass spectrum was concluded to be that of tribromoacetaldehyde. Therefore, the four sub-clusters result from the following losses from the …
Number of citations: 19 pubs.rsc.org
GM Lampman, L Beardsley, B Colclazier, TH Do…
Number of citations: 0
VF MIRONOV, LM BURNAEVA… - …, 1994 - Wiley Online Library
Number of citations: 0
VF Mironov, LM Burnaeva… - Russian …, 1993 - New York, NY: Plenum Pub. Corp …
Number of citations: 1

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